N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide

NAMPT inhibition Thiophene carboxamide SAR Cancer metabolism

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide (CAS 1023537-11-2) is a synthetic small-molecule thiophene-2-carboxamide derivative belonging to the class of nicotinamide phosphoribosyltransferase (Nampt) inhibitors. This compound is characterized by a 3-methylthiophene-2-carboxamide core linked via an ethyl spacer to a 3,4-dimethoxyphenyl moiety, yielding a molecular formula of C16H19NO3S and molecular weight of 305.4 g/mol.

Molecular Formula C16H19NO3S
Molecular Weight 305.39
CAS No. 1023537-11-2
Cat. No. B2394256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide
CAS1023537-11-2
Molecular FormulaC16H19NO3S
Molecular Weight305.39
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C16H19NO3S/c1-11-7-9-21-15(11)16(18)17-8-6-12-4-5-13(19-2)14(10-12)20-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18)
InChIKeySPXQQFNMHIAIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide (CAS 1023537-11-2): Procurement-Relevant Identity for Nampt Inhibitor Screening


N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide (CAS 1023537-11-2) is a synthetic small-molecule thiophene-2-carboxamide derivative belonging to the class of nicotinamide phosphoribosyltransferase (Nampt) inhibitors. This compound is characterized by a 3-methylthiophene-2-carboxamide core linked via an ethyl spacer to a 3,4-dimethoxyphenyl moiety, yielding a molecular formula of C16H19NO3S and molecular weight of 305.4 g/mol [1]. As a Nampt inhibitor, it has been profiled in the context of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway modulation, an axis of high relevance for oncology and metabolic disease research [2]. The compound is catalogued under ChEMBL ID CHEMBL3753289 and PubChem CID 4138811, and multiple vendors supply it at purities of 97% and above for research use [3].

Why N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide Cannot Be Swapped with Other Thiophene Carboxamide Nampt Inhibitors


Within the thiophene carboxamide Nampt inhibitor class, minor regioisomeric or heterocyclic substitutions cause large potency shifts that preclude casual interchange. The methyl group position on the thiophene ring—3-methyl versus 5-methyl—produces a 6.2-fold difference in Nampt IC50 (0.0053 µM vs. 0.00086 µM), while replacement of the thiophene with a benzothiophene core drives potency differences exceeding 35-fold [1]. Even the stereoelectronically subtle shift from a 3-methylthiophene to a 5-nitrothiophene yields a nearly 2-fold potency loss (IC50 0.01 µM) [1]. These data demonstrate that Nampt inhibitory activity is exquisitely sensitive to the electronic and steric features of the thiophene 3-position substituent, meaning a procurement decision cannot be based solely on gross scaffold similarity. The quantitative comparator evidence below provides the data foundation for differentiating this compound from its closest structural neighbors.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide: Quantitative Comparator Evidence Against Structural Analogs for Scientific Procurement Decisions


Nampt Biochemical IC50: 3-Methyl vs. 5-Methyl Thiophene Regioisomer Comparison

The target compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide inhibits recombinant human Nampt with an IC50 of 0.0053 µM. Its closest regioisomer, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide, achieves an IC50 of 0.00086 µM under identical assay conditions, representing a 6.2-fold greater potency for the 5-methyl analog [1]. This direct head-to-head comparison defines the potency cost of the 3-methyl substitution pattern.

NAMPT inhibition Thiophene carboxamide SAR Cancer metabolism

Nampt IC50 Comparison Across Thiophene Heterocycle Replacements (Benzothiophene, Benzofuran, Nitrothiophene)

When the 3-methylthiophene core is replaced with a benzothiophene ring while retaining the identical dimethoxyphenethylamide side chain, Nampt IC50 improves to 0.00015 µM—a 35-fold greater potency than the target compound [1]. Replacement with a benzofuran core (N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide) yields IC50 = 0.0014 µM, still 3.8-fold more potent. Replacement with a 5-nitrothiophene core results in IC50 = 0.01 µM, approximately 2-fold less potent. These cross-heterocycle comparisons, all derived from the same study, quantify the specific potency position of the 3-methylthiophene scaffold within this inhibitor series [1].

NAMPT inhibitor selectivity Heterocycle SAR Lead optimization

Computed Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

The target compound has a computed XLogP3 of 3.5, a topological polar surface area of 47.6 Ų, 6 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. By comparison, the equipotent N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-3-methylthiophene-2-carboxamide introduces an additional amide bond, increasing molecular weight and hydrogen bond donor count, which alters solubility and permeability profiles. While no direct experimental ADME comparison is available from the primary literature, these computed descriptors provide a preliminary basis for selecting the compound with the simpler, lower-molecular-weight scaffold when synthetic tractability and oral bioavailability potential are procurement considerations [1].

Drug-likeness Physicochemical profiling ADME prediction

Scaffold Differentiation from Major Clinical Nampt Inhibitors (FK866, CHS828)

FK866 (daporinad) and CHS828 are the most clinically advanced Nampt inhibitors, both structurally distinct from the thiophene carboxamide class. While BRENDA data list these as comparators in the same Nampt inhibitor panel, their IC50 values against Nampt are reported in different assay formats (FK866: sub-nanomolar in cellular NAD+ depletion assays; CHS828: nanomolar range) [1]. The target compound offers a distinct 3-methylthiophene-2-carboxamide chemotype that is structurally unrelated to FK866's pyridine-acrylamide scaffold and CHS828's cyanoguanidine core, providing a valuable orthogonal chemical series for Nampt inhibitor resistance studies and combination screening [1]. No direct biochemical IC50 comparison under identical assay conditions is available, so the differentiation is chemotype-level rather than potency-level.

NAMPT inhibitor benchmark Chemical probe selection Clinical candidate comparison

Highest-Confidence Application Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide Based on Quantitative Evidence


Nampt Biochemical Primary Screening and SAR Expansion of the 3-Methylthiophene Series

With a confirmed biochemical IC50 of 5.3 nM against recombinant human Nampt measured in the same study that profiled 16 structural analogs, this compound serves as a reference point for structure-activity relationship expansion around the 3-methylthiophene-2-carboxamide chemotype. Procurement is warranted when building a Nampt inhibitor library that requires precise regioisomeric coverage to map the potency contribution of the thiophene methyl position [1].

Chemical Probe Tool for NAD+ Biosynthesis Pathway Studies in Oncology Models

The compound's ChEMBL designation (CHEMBL3753289, max phase: preclinical) and computed drug-like properties (XLogP3 = 3.5, TPSA = 47.6 Ų, zero RO5 violations) support its use as a cell-permeable tool compound for interrogating NAD+ depletion phenotypes in cancer cell lines. Its physicochemical profile predicts adequate membrane permeability for intracellular Nampt target engagement, making it suitable for mechanism-of-action studies distinct from the FK866 chemotype [2].

Orthogonal Chemotype Validation in Nampt Inhibitor Resistance Research

Because the compound's 3-methylthiophene-2-carboxamide core is structurally unrelated to the pyridine-acrylamide (FK866) and cyanoguanidine (CHS828) clinical Nampt inhibitor chemotypes, it provides an independent chemical series for testing cross-resistance profiles and validating target-specific effects in Nampt inhibitor-resistant cell lines. This orthogonal chemical biology application is directly supported by the BRENDA-curated inhibitor panel that positions this compound among multiple Nampt chemotypes [1].

Comparator for In-House Nampt Inhibitor Lead Optimization Programs

The availability of precise IC50 data for the 5-methyl regioisomer (0.86 nM, 6.2-fold more potent), benzothiophene analog (0.15 nM, 35-fold more potent), and 5-nitro analog (10 nM, 1.9-fold less potent) from the same study makes this compound an ideal benchmark for medicinal chemistry teams optimizing novel Nampt inhibitors. Procurement enables direct side-by-side comparison of new chemical entities against a well-characterized, potency-defined reference standard within the thiophene carboxamide class [1].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.